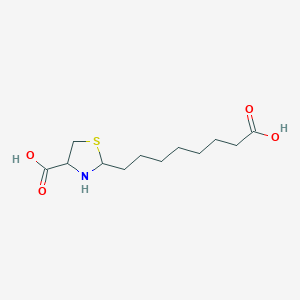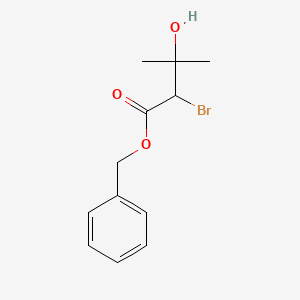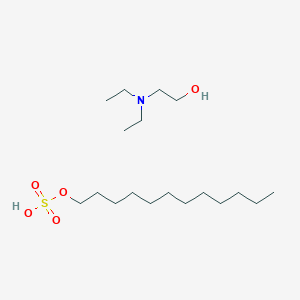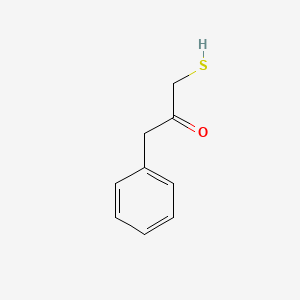
N-Phenylpyrazolidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylpyrazolidine-1-carbothioamide is a heterocyclic compound with the molecular formula C10H11N3OS. It is a derivative of pyrazolidine, featuring a phenyl group attached to the nitrogen atom and a carbothioamide group at the 1-position of the pyrazolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Phenylpyrazolidine-1-carbothioamide can be synthesized through a one-pot reaction involving hydrazine hydrate, arylidene malononitrile, and isothiocyanates. The reaction is typically carried out in the presence of a catalyst, such as HAp/ZnCl2 nano-flakes, at temperatures ranging from 60-70°C. This method offers high yields, a wide range of substrates, a simple procedure, and a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification processes to obtain the desired compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: N-Phenylpyrazolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
N-Phenylpyrazolidine-1-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-Phenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit a wide range of biological activities.
Thiosemicarbazones: These compounds contain the carbothioamide group and are known for their antimicrobial and anticancer properties.
Uniqueness: N-Phenylpyrazolidine-1-carbothioamide is unique due to its specific combination of the phenyl group and the carbothioamide group attached to the pyrazolidine ring.
Propriétés
Numéro CAS |
65677-70-5 |
|---|---|
Formule moléculaire |
C10H13N3S |
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
N-phenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C10H13N3S/c14-10(13-8-4-7-11-13)12-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,12,14) |
Clé InChI |
OSFFKTIENTWYKS-UHFFFAOYSA-N |
SMILES canonique |
C1CNN(C1)C(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)

![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)

![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)




![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)

![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)


